![molecular formula C17H14N2O5S3 B2684250 4-nitro-N-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]benzamide CAS No. 896338-21-9](/img/structure/B2684250.png)
4-nitro-N-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]benzamide
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Description
4-nitro-N-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]benzamide, also known as TNBS, is a chemical compound widely used in scientific research. It is a derivative of 2,4,6-trinitrobenzene and is commonly used as a hapten to induce an immune response in animals. TNBS has gained significant attention due to its unique properties, which make it an ideal tool for studying various biological processes.
Scientific Research Applications
Materials Science and Organic Electronics
Thiophene derivatives, including our compound of interest, play a pivotal role in materials science. Their π-conjugated systems make them excellent candidates for organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) . Researchers investigate their electronic properties, charge transport behavior, and stability to enhance device performance.
Corrosion Inhibition
Thiophene derivatives find applications as corrosion inhibitors in industrial chemistry and material science . Their ability to protect metals from degradation due to environmental factors makes them valuable in preventing rust and corrosion.
Pharmacology and Drug Discovery
Thiophene-based molecules exhibit diverse pharmacological properties. For instance:
- Anticancer Properties : Some thiophene derivatives demonstrate anticancer activity . Researchers explore their mechanisms of action and potential as novel chemotherapeutic agents.
- Anti-Inflammatory Effects : Certain thiophenes possess anti-inflammatory properties . Investigating their interactions with inflammatory pathways can lead to drug development.
- Antimicrobial Activity : Thiophenes show promise as antimicrobial agents . Their effectiveness against bacteria, fungi, and viruses warrants further exploration.
- Cardiovascular Health : Some thiophene-containing compounds exhibit antihypertensive and anti-atherosclerotic effects . Understanding their impact on cardiovascular health is crucial.
Synthetic Chemistry and Heterocyclization
The synthesis of thiophene derivatives involves various methods, such as the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg reactions . These reactions allow access to diverse functionalized thiophenes, enabling researchers to tailor their properties for specific applications.
Coordination Chemistry and Metal Complexes
Our compound’s unique structure suggests potential coordination with metal ions. Investigating its behavior as a ligand in metal complexes could lead to novel catalysts or materials .
properties
IUPAC Name |
4-nitro-N-(2-thiophen-2-yl-2-thiophen-2-ylsulfonylethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O5S3/c20-17(12-5-7-13(8-6-12)19(21)22)18-11-15(14-3-1-9-25-14)27(23,24)16-4-2-10-26-16/h1-10,15H,11H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRTFJHAEWBMIFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(CNC(=O)C2=CC=C(C=C2)[N+](=O)[O-])S(=O)(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O5S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-nitro-N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]benzamide |
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